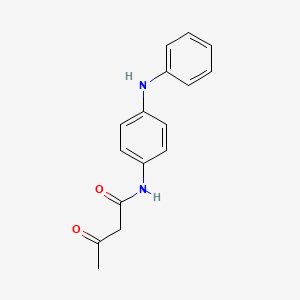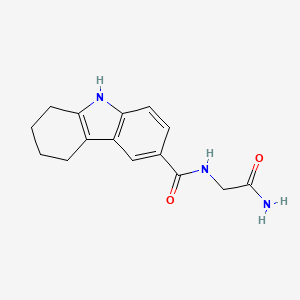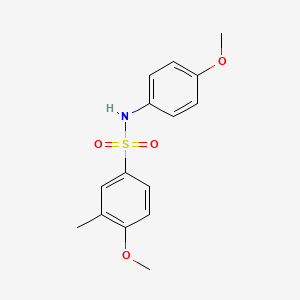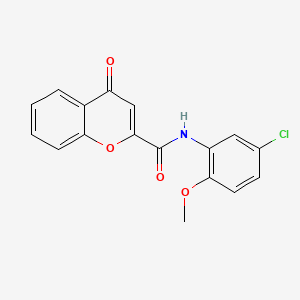![molecular formula C17H15BrN4O B5721214 6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMHIC and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMHIC.
作用機序
The exact mechanism of action of BMHIC is not fully understood. However, studies have suggested that BMHIC exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, BMHIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cancer cell proliferation.
Biochemical and Physiological Effects:
BMHIC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that BMHIC induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and induces cell cycle arrest. BMHIC has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
実験室実験の利点と制限
BMHIC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the limitations of BMHIC include its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of BMHIC. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of BMHIC, including its bioavailability, metabolism, and toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of BMHIC and to identify its molecular targets. Finally, the therapeutic potential of BMHIC for the treatment of various diseases needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, BMHIC is a chemical compound with significant therapeutic potential for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMHIC have been discussed in this paper. Further research is needed to fully understand the potential of BMHIC as a therapeutic agent.
合成法
BMHIC has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. The most commonly used method involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 4-methylbenzaldehyde in the presence of bromine.
科学的研究の応用
BMHIC has shown significant potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Studies have shown that BMHIC exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BMHIC has also shown antibacterial and antifungal activity against various pathogens. Additionally, BMHIC has shown neuroprotective effects against oxidative stress-induced neuronal damage.
特性
IUPAC Name |
6-bromo-2-methyl-N-[(E)-(4-methylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-3-5-13(6-4-11)9-19-21-17(23)16-12(2)20-15-8-7-14(18)10-22(15)16/h3-10H,1-2H3,(H,21,23)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJRRQLHYDZRB-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(N=C3N2C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N=C3N2C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
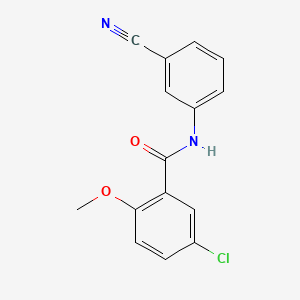
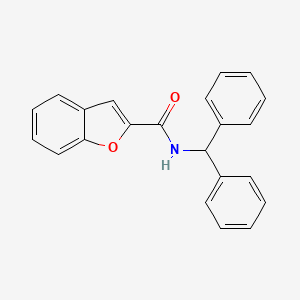
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
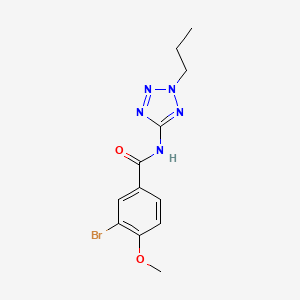

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
